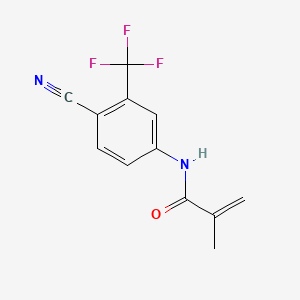

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Description

Properties

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWDZLSGDDXUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456989 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90357-53-2 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Cyano-3-trifluoromethylphenyl)methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-trifluoromethylphenyl]methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Key Intermediate in Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Modern Antiandrogen Therapy

In the landscape of advanced pharmaceutical development, the significance of key intermediates often remains behind the scenes, yet their role is paramount to the successful synthesis of life-altering therapeutics. N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, bearing the CAS number 90357-53-2, stands as a quintessential example of such a critical molecule. While not a therapeutic agent itself, it is a cornerstone in the synthetic pathway of potent nonsteroidal antiandrogen (NSAA) drugs, most notably Bicalutamide, a widely used medication in the treatment of prostate cancer.[1][2] This technical guide offers an in-depth exploration of this pivotal intermediate, from its fundamental physicochemical properties and synthesis to its chemical reactivity and applications in drug discovery.

Physicochemical Properties at a Glance

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a white to pale-yellow crystalline powder. Its key properties are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 90357-53-2 |

| Molecular Formula | C₁₂H₉F₃N₂O |

| Molecular Weight | 254.21 g/mol [3] |

| Melting Point | 137-145 °C[3][4] |

| Appearance | White to Almost white powder to crystal |

| Purity | >98.0% (GC) |

| IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide[5] |

| Synonyms | N-Methacryloyl-4-cyano-3-trifluoromethylaniline, 2-Methyl-N-[(4-cyano-3-trifluoromethyl)phenyl]-propenamide[3] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a well-established process, typically involving the acylation of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[6][7]

Experimental Protocol: Synthesis

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in N,N-dimethylacetamide (DMA).

-

Reagent Addition: Slowly add methacryloyl chloride dropwise to the stirred solution. The addition should be controlled to manage the exothermic nature of the reaction, maintaining it at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours to overnight).[6]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with cold brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to remove the solvent.

Purification

The crude product is typically purified by flash column chromatography to yield the final product as a white solid with high purity.[6][7]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Role in Synthesis

The primary significance of this compound lies in its role as a versatile intermediate. Its chemical reactivity is dominated by the methacrylamide moiety, which readily undergoes further transformations.

Epoxidation: The Gateway to Bicalutamide

A crucial reaction is the epoxidation of the double bond in the methacrylamide group to form N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide (CAS 90357-51-0).[8][9] This epoxide is a key intermediate in the synthesis of Bicalutamide.[1][2] The epoxidation can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.[7]

Synthesis of Bicalutamide

The synthesis of Bicalutamide from the epoxide intermediate involves the ring-opening of the epoxide with 4-fluorothiophenol, followed by oxidation of the resulting thioether to a sulfone.[1][2]

Caption: Synthetic pathway from the title compound to Bicalutamide.

Other Applications in Drug Discovery

Beyond Bicalutamide, this intermediate's structural motif is valuable in the synthesis of other biologically active molecules. For instance, the core structure is related to other nonsteroidal antiandrogens and selective androgen receptor modulators (SARMs).[10][11] The 4-cyano-3-(trifluoromethyl)phenyl group is a common pharmacophore that imparts high affinity for the androgen receptor. The synthesis of compounds like RU-58841, another potent antiandrogen, also involves related synthetic strategies.[12][13][14]

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

Hazard Identification:

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[15]

-

Irritant: Causes skin and serious eye irritation.[15]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[15]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[15]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[16]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product.[16]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16] Recommended storage is at room temperature or refrigerated (<15°C).

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[15]

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the synthesis of advanced pharmaceuticals that have a significant impact on patient care. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and process development scientists. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in the ongoing quest for novel and improved therapeutics.

References

- Google Patents.

-

AAPPTec. Safety Data Sheet. [Link]

-

Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. [Link]

- Google Patents. WO2012042532A1 - Process for preparing bicalutamide.

-

MDPI. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. [Link]

-

Wikipedia. RU-58841. [Link]

-

Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0. [Link]

-

Cardiff University ORCA. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. [Link]

-

RSC Publishing. Alternative synthesis of the anti-baldness compound RU58841. [Link]

-

Pharmaffiliates. This compound, CAS No : 90357-53-2. [Link]

-

PubChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. [Link]

-

ResearchGate. Alternative synthesis of the anti-baldness compound RU58841. [Link]

-

PubChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. [Link]

-

PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]

-

Cellagen Technology. RU58841 Product Specification Sheet. [Link]

Sources

- 1. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]

- 2. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS#: 90357-53-2 [m.chemicalbook.com]

- 5. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | C12H9F3N2O | CID 11149469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0 [chemicalbook.com]

- 10. RU-58841 - Wikipedia [en.wikipedia.org]

- 11. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alternative synthesis of the anti-baldness compound RU58841 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Bioactivity of RU-58841_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide | 90357-53-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 16. peptide.com [peptide.com]

Physical and chemical properties of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

An In-Depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Foreword: The Unseen Architect in Androgen Receptor Modulation

In the landscape of modern pharmacology, particularly in the development of treatments for hormone-dependent cancers, the significance of key chemical intermediates cannot be overstated. These molecules, while not therapeutic agents themselves, form the critical backbone upon which life-saving drugs are built. This compound is one such pivotal compound. It is a principal precursor in the synthesis of Bicalutamide, a widely used non-steroidal anti-androgen (NSAA) for the management of prostate cancer.[1][2][3] This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its physical properties, chemical behavior, synthesis, and analytical characterization. By understanding the foundational characteristics of this intermediate, scientists can better optimize and innovate within the broader field of androgen receptor antagonism.

Core Molecular Identity and Physicochemical Profile

This compound, identified by CAS Number 90357-53-2, is a substituted aniline derivative.[4][5] Its structure incorporates a trifluoromethyl group and a nitrile group on the phenyl ring, features that are crucial for its role in the synthesis of potent androgen receptor antagonists.[2]

Structural and Molecular Data

-

IUPAC Name: N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide[6]

-

Synonyms: N-Methacryloyl-4-cyano-3-trifluoromethylaniline, 2-Methyl-N-[(4-cyano-3-trifluoromethyl)phenyl]-propenamide[5][7]

-

Molecular Formula: C₁₂H₉F₃N₂O[8]

-

Appearance: Typically a white to off-white crystalline powder or solid.[5]

Tabulated Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 90357-53-2 | [5] |

| Melting Point | 137-145 °C | [5] |

| Boiling Point | 395.5 °C (Predicted) | |

| Density | 1.28 g/cm³ | |

| pKa | 12.19 (Predicted) | [7][9] |

| Solubility | Slightly soluble in acetonitrile and chloroform. | [7][9] |

Synthesis, Reactivity, and Role in Medicinal Chemistry

The primary significance of this compound lies in its function as a versatile chemical intermediate. Its synthesis is straightforward, and its reactivity is centered around the methacrylamide moiety, which allows for further elaboration into more complex structures.

General Synthesis Pathway

The most common laboratory and industrial synthesis involves the acylation of 4-amino-2-trifluoromethylbenzonitrile. This reaction is typically an amide bond formation between the aniline nitrogen and the acyl chloride of methacryloyl chloride.

-

Expertise & Rationale: The choice of N,N-dimethylacetamide (DMAc) as a solvent is strategic; its high boiling point and excellent solvating power facilitate the reaction, while it can also act as a base to scavenge the HCl byproduct, driving the reaction to completion.[4] The reaction is typically monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting aniline.

Caption: General synthesis of the title compound via amide coupling.

Key Chemical Transformations in Bicalutamide Synthesis

The true utility of this compound is demonstrated in its subsequent reactions. The double bond of the methacrylamide group is the site of key transformations that build the core of the Bicalutamide molecule. Two critical downstream reactions are:

-

Epoxidation: The alkene can be oxidized to form the corresponding epoxide, N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide.[10][11] This epoxide is a reactive intermediate that can be opened by nucleophiles.

-

Halohydrin Formation: In the presence of a halogen source and water, such as sodium hypochlorite solution, the alkene undergoes halo-hydroxylation to form a halohydrin intermediate, for instance, 3-chloro-N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-methylpropanamide.[3][12] This is a crucial step in many patented Bicalutamide synthesis routes.

These transformations pave the way for the introduction of the fluorophenylsulfonyl moiety, completing the synthesis of Bicalutamide.[1][2]

Caption: Role as a key intermediate in the synthesis of Bicalutamide.

Analytical Characterization Protocols

Rigorous analytical confirmation is essential to ensure the purity and identity of this intermediate. A multi-technique approach is standard in both research and quality control settings.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides definitive structural confirmation. Published data for the compound in CDCl₃ shows characteristic signals: aromatic protons around δ 7.8-8.1 ppm, the amide proton (bs) around δ 7.87 ppm, vinyl protons at δ 5.6-5.9 ppm, and the methyl group protons around δ 2.1 ppm.[4]

-

¹³C-NMR & ¹⁹F-NMR: While not as commonly published for the intermediate itself, these techniques are invaluable for confirming the carbon skeleton and the presence of the trifluoromethyl group, respectively. They are routinely used to characterize its downstream derivatives.[12]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight (254.21 g/mol ). Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed to assess purity and identify any reaction byproducts.[12]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the nitrile (C≡N) stretch, the amide carbonyl (C=O) stretch, and N-H bonds.

Exemplary Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are detailed based on established literature.

Protocol: Synthesis of this compound[4]

-

Objective: To synthesize the title compound via amide coupling.

-

Materials:

-

4-amino-2-trifluoromethylbenzonitrile

-

Methacryloyl chloride

-

N,N-dimethylacetamide (DMAc)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-amino-2-trifluoromethylbenzonitrile (1 equivalent) in N,N-dimethylacetamide.

-

Cool the solution in an ice bath.

-

Slowly add methacryloyl chloride (approx. 1.1 equivalents) dropwise over 10-15 minutes, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 3 hours or until TLC indicates completion.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 times) and then with cold brine (4 times). This step is critical to remove unreacted acid chloride and the DMAc solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography or recrystallization to yield the final product as a white solid.

-

Protocol: Synthesis of 3-chloro-N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-methylpropanamide[15]

-

Objective: To convert the title compound into a key halohydrin intermediate for Bicalutamide synthesis.

-

Rationale: This reaction utilizes sodium hypochlorite as an inexpensive and effective oxidizing agent to generate the chloronium ion in situ, which then reacts with the alkene. The presence of water provides the hydroxyl group. An acid catalyst (like sulfuric acid) is used to facilitate the reaction.

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

While stirring vigorously, add a 10% aqueous sodium hypochlorite solution dropwise, maintaining the temperature below 15 °C.

-

After the addition is complete, continue stirring at this temperature for 30-60 minutes.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

-

Recrystallize the crude product from a solvent like toluene to obtain the purified halohydrin.

-

Safety and Handling

This compound is classified as harmful and requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H332 (Harmful if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects).

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and prevent release into the environment.

Conclusion

This compound is more than a mere precursor; it is a cornerstone in the synthesis of second-generation non-steroidal anti-androgen drugs. Its well-defined physicochemical properties, predictable reactivity, and established synthesis protocols make it a reliable and indispensable tool for medicinal chemists. A thorough understanding of this key intermediate empowers researchers in the field of oncology and endocrinology to refine existing drug manufacturing processes and to design novel modulators of the androgen receptor, continuing the fight against prostate cancer and other androgen-dependent diseases.

References

-

Wikipedia. (n.d.). Nonsteroidal antiandrogen. Retrieved January 12, 2026, from [Link]

-

Dijkman, G. A., & Debruyne, F. M. (1996). Androgen receptor antagonists for prostate cancer therapy. Endocrine-Related Cancer, 3(3), 241-255. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Antiandrogen. Retrieved January 12, 2026, from [Link]

-

Black, G. W., & Scrowston, R. M. (2002). Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry, 1(1), 26-31. Retrieved January 12, 2026, from [Link]

-

Minutolo, F., & Macchia, M. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters, 3(10), 784-788. Retrieved January 12, 2026, from [Link]

-

News-Medical.Net. (n.d.). What are Antiandrogens?. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Bicalutamide. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN106748884A - A kind of preparation method of Bicalutamide intermediate.

-

ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN106748884B - Preparation method of bicalutamide intermediate.

- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

PubChem. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. Retrieved January 12, 2026, from [Link]

Sources

- 1. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Bicalutamide - Wikipedia [en.wikipedia.org]

- 3. CN106748884A - A kind of preparation method of Bicalutamide intermediate - Google Patents [patents.google.com]

- 4. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2 [chemicalbook.com]

- 5. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 90357-53-2 CAS MSDS (N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. parchem.com [parchem.com]

- 9. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS#: 90357-53-2 [m.chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. CN106748884B - Preparation method of bicalutamide intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a specialized organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development. Its strategic importance lies primarily in its role as a key intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds with significant potential in various clinical applications. This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and an exploration of its primary applications, offering field-proven insights for professionals in drug discovery and development.

Core Physicochemical Properties

The compound, identified by the CAS Number 90357-53-2, is a well-characterized molecule.[1][2][3] Its fundamental properties are essential for its handling, reaction planning, and purification.

| Property | Value | Source(s) |

| IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | [1] |

| Synonyms | N-Methacryloyl-4-cyano-3-trifluoromethylaniline | [2][3][4] |

| Molecular Formula | C₁₂H₉F₃N₂O | [1][2][5][6] |

| Molecular Weight | 254.21 g/mol | [1][2][4][5] |

| Appearance | White to Off-White Solid/Crystalline Powder | [2][3][7][8] |

| Melting Point | 137-139 °C | [3][7] |

| Boiling Point | 395.5 °C at 760 mmHg (Predicted) | [3][7] |

| Density | 1.28 g/cm³ | [3][7] |

| Solubility | Slightly soluble in Acetonitrile and Chloroform | [7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution. This standard yet elegant reaction involves the acylation of an aniline derivative, providing a reliable and high-yielding pathway to the desired amide.

Synthetic Pathway Rationale

The chosen pathway involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[2][7] This is a classic Schotten-Baumann type reaction adapted for an amide synthesis. The primary amine of the benzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aniline ring but does not prevent the desired N-acylation under these conditions. The use of a non-nucleophilic solvent like N,N-dimethylacetamide (DMA) is crucial to solubilize the starting materials without competing in the reaction.[2]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) and a robust purification scheme to ensure high purity of the final product.

Materials:

-

4-amino-2-(trifluoromethyl)benzonitrile

-

Methacryloyl chloride

-

N,N-dimethylacetamide (DMA), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous N,N-dimethylacetamide.[2][7] Rationale: A nitrogen atmosphere is essential to prevent hydrolysis of the highly reactive methacryloyl chloride by atmospheric moisture.

-

Acylation: Cool the solution and slowly add methacryloyl chloride (1.1 to 1.5 equivalents) dropwise over 10-15 minutes.[2][7] Maintain the reaction at room temperature. Rationale: Dropwise addition controls the exothermic nature of the reaction. An excess of the acyl chloride ensures the complete consumption of the starting aniline.

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 3 hours to overnight).[2][7] Rationale: TLC provides a simple and effective in-process control to determine the point of reaction completion, preventing unnecessary heating or extended reaction times.

-

Workup and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate.[2][7] Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and then with cold brine.[2][7] Rationale: The bicarbonate wash neutralizes any remaining methacryloyl chloride and the acidic by-product, HCl. The brine wash helps to remove water and any remaining water-soluble impurities from the organic layer.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2][7] Rationale: Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace water from the ethyl acetate solution before solvent evaporation.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield this compound as a white solid.[2][7] A yield of 95% has been reported for this procedure.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The utility of this molecule is not as an active pharmaceutical ingredient (API) itself, but as a sophisticated precursor for creating complex APIs.

Precursor for Selective Androgen Receptor Modulators (SARMs)

The primary and most significant application of this compound is in the synthesis of SARMs.[2][7] SARMs are a novel class of drugs that bind to androgen receptors but exert tissue-selective effects. Unlike traditional anabolic steroids, they aim to produce the therapeutic benefits of androgens (e.g., increasing muscle mass and bone density) while minimizing unwanted side effects (e.g., prostate enlargement or virilization). The core chemical structure of this intermediate is found in many advanced SARM candidates. For example, the related SARM S-23, which has been investigated for male contraception, demonstrates the therapeutic potential of compounds derived from this molecular scaffold.[9]

Intermediate for Bicalutamide-Related Synthesis

This compound is also a precursor to N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide.[10][11] This epoxide is a known intermediate used in the synthesis of potential impurities of Bicalutamide.[10][11] Bicalutamide is a widely used nonsteroidal anti-androgen medication for the treatment of prostate cancer.[10][11] For drug development professionals, the ability to synthesize and characterize potential impurities is a critical aspect of regulatory compliance, drug safety assessment, and quality control, making this synthetic route highly relevant.

Safety and Handling

Understanding the hazard profile is crucial for safe laboratory practice.

| Hazard Information | Details | Source(s) |

| GHS Classification | Warning: H373 - May cause damage to organs through prolonged or repeated exposure. H411 - Toxic to aquatic life with long lasting effects. | [1] |

| Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [3][7] |

| Packing Group | III | [3][7] |

| RIDADR | 3077 | [3][7] |

Handling Recommendations:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Prevent release into the environment due to its aquatic toxicity.[1]

-

Store in a cool, dark place as the material may be light-sensitive.[7]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced pharmaceutical research. Its well-defined physicochemical properties and reliable, high-yield synthesis make it a valuable intermediate. For researchers in oncology and endocrinology, its direct application in the synthesis of SARMs and its relevance to established anti-cancer drugs like Bicalutamide underscore its importance in the ongoing development of next-generation therapeutics.

References

-

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide - PubChem. [Link]

-

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 - Home Sunshine Pharma. [Link]

-

N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0 - Home Sunshine Pharma. [Link]

-

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide - PubChem. [Link]

- US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)

-

Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2 [chemicalbook.com]

- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. parchem.com [parchem.com]

- 7. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS#: 90357-53-2 [m.chemicalbook.com]

- 8. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0 [chemicalbook.com]

Solubility Profile of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is a highly functionalized aromatic amide with significant potential as a monomer or intermediate in the synthesis of advanced polymers and pharmaceutical compounds. Its unique structure, featuring a trifluoromethyl group, a cyano group, and a reactive methacrylamide moiety, presents a complex solubility profile that is critical for its application in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. We will explore the physicochemical properties of the molecule, present a robust experimental protocol for solubility determination, and discuss the expected solubility trends based on solvent-solute interactions.

Introduction: Understanding the Molecule

This compound is a compound of interest due to its structural similarity to non-steroidal anti-androgen agents like Bicalutamide, which are used in prostate cancer therapy. The core structure, a 4-cyano-3-(trifluoromethyl)phenyl amine, is a key pharmacophore. The addition of the methacrylamide group introduces a polymerizable functional group, opening avenues for its use in novel drug delivery systems, specialty polymers, or as a covalent inhibitor.

The solubility of this compound is governed by the interplay of its distinct functional groups:

-

Aromatic Ring: Provides a hydrophobic character.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group that can participate in dipole-dipole interactions but is a poor hydrogen bond acceptor.

-

Cyano Group (-CN): A polar, electron-withdrawing group with a strong dipole moment, capable of acting as a hydrogen bond acceptor.

-

Methacrylamide Group: Contains a polar amide linkage capable of both hydrogen bond donation (N-H) and acceptance (C=O), as well as a non-polar vinyl group.

This combination of polar and non-polar characteristics suggests that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Framework: Predicting Solubility

While specific experimental data for this exact molecule is not extensively published, we can establish a robust theoretical framework to predict its behavior. The principle of "like dissolves like" is a foundational concept, which can be quantified using systems like Hansen Solubility Parameters (HSP). HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent with an HSP profile closely matching that of this compound is likely to be an effective solvent. Given the molecule's features, we can predict:

-

A moderate to high δP due to the -CN and -CF3 groups.

-

A significant δH due to the amide group's ability to donate and accept hydrogen bonds.

-

A moderate δD from the aromatic ring and alkyl groups.

This profile suggests that polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., Ethanol, Methanol) will be strong candidates for achieving high solubility. Conversely, non-polar aliphatic solvents like hexane are expected to be poor solvents.

Experimental Protocol for Solubility Determination

To generate reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for this purpose.

Materials and Equipment

-

This compound (purity >98%)

-

Analytical grade organic solvents

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. The excess should be visually apparent to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Dilute the sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of the HPLC.

-

Analyze the diluted sample by HPLC to determine the precise concentration of the dissolved compound. A pre-established calibration curve is required for this quantification.

-

-

Calculation:

-

Calculate the solubility (S) in units such as mg/mL or mol/L using the measured concentration and the dilution factor.

-

Workflow Diagram

Caption: Isothermal shake-flask method for solubility determination.

Solubility Data and Solvent Class Analysis

The following table summarizes the expected solubility behavior of this compound across different classes of organic solvents, based on theoretical principles and data from analogous structures. Researchers should use the protocol in Section 3 to determine exact quantitative values.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the -CN and -CF3 groups. The amide C=O can act as a hydrogen bond acceptor with any trace water. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Can act as both H-bond donors (to -CN, C=O) and acceptors (from N-H). However, strong solvent-solvent hydrogen bonding (e.g., in water) can hinder dissolution of the large organic molecule. |

| Ethers | THF, Diethyl Ether | Moderate | Moderate polarity and ability to accept hydrogen bonds at the ether oxygen can solvate the molecule. Lacks H-bond donor capability. |

| Ketones | Acetone, MEK | High | Strong dipole moment and H-bond acceptor capability (C=O) effectively solvate the polar functional groups of the solute. |

| Halogenated | Dichloromethane (DCM) | Moderate | Moderate polarity allows for interaction with the aromatic ring and dipoles, but lacks strong hydrogen bonding capabilities. |

| Non-Polar Aromatic | Toluene, Benzene | Low | Pi-pi stacking interactions with the solute's aromatic ring are possible, but these solvents cannot effectively solvate the highly polar -CN, -CF3, and amide groups. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Dominated by weak dispersion forces, which are insufficient to overcome the strong intermolecular forces (dipole-dipole, H-bonding) within the solid crystal lattice of the solute. |

Conclusion and Recommendations

The solubility of this compound is a complex function of its multiple, electronically distinct functional groups. Theoretical analysis strongly suggests that polar aprotic solvents such as DMSO, DMF, and Acetone are the most promising candidates for achieving high solubility, which is critical for applications in reaction chemistry and stock solution preparation. For purification processes like crystallization, a binary solvent system, such as an ethanol/water or acetone/hexane mixture, could be highly effective. It is imperative for researchers to validate these predictions by employing a rigorous experimental method, such as the isothermal shake-flask protocol detailed herein, to obtain precise quantitative data tailored to their specific process conditions.

References

There are no direct academic papers detailing the solubility of this specific, niche compound. The references below provide the authoritative basis for the experimental and theoretical principles discussed in this guide.

-

Title: "Measurement and Correlation of the Solubility of Bicalutamide in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K" Source: Journal of Chemical & Engineering Data URL: [Link] (Provides solubility data for a structurally related pharmaceutical compound, supporting the analysis of solvent-solute interactions for the cyano-trifluoromethyl-phenyl moiety.)

-

Title: "Hansen Solubility Parameters: A User's Handbook" Source: CRC Press URL: [Link] (The foundational text for the theory and application of Hansen Solubility Parameters used in the theoretical prediction of solubility.)

-

Title: "Guideline on the testing of chemicals - 105: Water Solubility" Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link] (Details the internationally recognized standard methods for solubility determination, including the shake-flask method described in this guide.)

An In-depth Technical Guide to the Physicochemical Characterization of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide: Focus on Melting Point Determination

This guide provides a comprehensive technical overview of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a key intermediate in pharmaceutical synthesis. With a focus on its melting point, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of this critical physicochemical property. The content is tailored for researchers, scientists, and drug development professionals who require a deep and actionable understanding of this compound's characteristics.

Introduction: The Significance of this compound

This compound is a substituted aromatic amide that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Notably, it is recognized as an intermediate in the production of selective androgen receptor modulators (SARMs) and other therapeutic agents like Bicalutamide, an anti-androgen used in the treatment of prostate cancer.[1][2][3] The precise chemical structure, characterized by the presence of cyano and trifluoromethyl groups on the phenyl ring, imparts specific electronic and steric properties that are pivotal to its reactivity and the ultimate efficacy of the final drug product.

The melting point of a pharmaceutical intermediate is a fundamental parameter that provides a preliminary indication of its purity and identity. A sharp and well-defined melting point range is often correlated with high purity, whereas a broad or depressed melting range can suggest the presence of impurities. For drug development professionals, an accurate melting point is essential for quality control, stability assessment, and the design of downstream processing steps such as crystallization and formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for handling, storage, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 90357-53-2 | [4] |

| Molecular Formula | C12H9F3N2O | [4][5] |

| Molecular Weight | 254.21 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 141.0 to 145.0 °C | |

| 137-139 °C | [2][4] | |

| 143 °C | ||

| Solubility | Slightly soluble in acetonitrile and chloroform | [2] |

The observed variation in the reported melting point ranges can be attributed to differences in the purity of the material and the analytical method employed by the respective suppliers. This underscores the importance of a standardized and well-controlled methodology for melting point determination.

Theoretical Framework for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at a given pressure. At the melting point, the solid and liquid phases exist in equilibrium. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range. This phenomenon is a direct consequence of the colligative properties of solutions, as described by the Clausius-Clapeyron equation.

Experimental Methodologies for Melting Point Determination

The determination of a reliable melting point for this compound requires a meticulous experimental approach. Two commonly employed and authoritative methods are detailed below.

Capillary Melting Point Apparatus: A Standard Approach

The capillary melting point method is a widely used, straightforward technique for determining the melting point of a solid. It relies on the visual observation of the phase transition of a small sample packed into a capillary tube and heated in a controlled manner.

-

Sample Preparation: A small amount of dry this compound powder is finely ground. The open end of a glass capillary tube is tapped into the powder to pack a small amount of the sample to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range is reported as the melting point.

-

Fine Grinding: Ensures uniform heat transfer throughout the sample.

-

Slow Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point reading as the sample temperature lags behind the thermometer reading.

-

Visual Observation: While subjective, this method provides a direct observation of the physical change.

Differential Scanning Calorimetry (DSC): A Quantitative Approach

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more objective and quantitative determination of the melting point.

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The melting transition is observed as an endothermic peak. The onset temperature of this peak is typically reported as the melting point.

-

Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.

-

Sealed Pans: Prevents sample loss due to sublimation.

-

Quantitative Data: DSC provides not only the melting point but also the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. This can be useful for polymorphism studies.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both capillary melting point determination and Differential Scanning Calorimetry.

Caption: Comparative workflow for melting point determination.

Conclusion

The melting point of this compound is a critical quality attribute that is indicative of its purity and identity. While a range of 137-145 °C is reported in the literature, this guide emphasizes the importance of utilizing standardized and well-controlled analytical methods for its determination.[2][4] The choice between the capillary method and DSC will depend on the specific requirements of the analysis, with DSC offering a more quantitative and objective assessment. For drug development professionals, a thorough understanding of these methodologies is paramount for ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

-

Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2. [Link]

-

PubChem. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide. [Link]

-

PubChem. N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide. [Link]

-

Home Sunshine Pharma. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0. [Link]

-

Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129. [Link]

-

SHAANXI TOP PHARM CHEMICAL CO. LTD. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS NO.90357-53-2. [Link]

-

Alfa Chemical. N-[4-Cyano-3-(trifluorométhyl)phényl]méthacrylamide CAS :90357-51-0. [Link]

Sources

- 1. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2 [chemicalbook.com]

- 2. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS#: 90357-53-2 [m.chemicalbook.com]

- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide Epoxide CAS 90357-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide, CasNo.90357-53-2 SHAANXI TOP PHARM CHEMICAL CO.LTD China (Mainland) [top-pharmchem.lookchem.com]

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety, handling, and emergency protocols for this compound. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure laboratory safety and experimental integrity.

Compound Identification and Strategic Importance

This compound is a specialized chemical intermediate primarily recognized for its role in the synthesis of complex pharmaceutical compounds.[1] Its structure is foundational in creating selective androgen receptor modulators (SARMs) and can be an impurity in the synthesis of Bicalutamide, an oral nonsteroidal anti-androgen drug used in prostate cancer therapy.[1][2] Understanding its safety profile is therefore critical for any professional involved in its handling or the development of related active pharmaceutical ingredients (APIs).

| Identifier | Value | Source |

| CAS Number | 90357-53-2 | [3][4][5] |

| IUPAC Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | [6] |

| Synonyms | 2-Methyl-N-[(4-cyano-3-trifluoromethyl)phenyl]-propenamide; N-Methacryloyl-4-cyano-3-trifluoromethylaniline | [4] |

| Molecular Formula | C12H9F3N2O | [3][4][7] |

| Molecular Weight | 254.21 g/mol | [3][6] |

| Appearance | White to almost white crystalline powder | [3] |

GHS Hazard Profile: A Deeper Analysis

The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards that necessitate stringent control measures. The signal word is "Warning".[3][4]

| Pictogram | GHS Class & Code | Hazard Statement | Practical Implication for Researchers |

| Acute Toxicity 4 (Oral, Dermal, Inhalation) - H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled.[3][8] | This triple threat requires minimizing all routes of exposure. Handling should occur in a ventilated enclosure (fume hood) to prevent inhalation, and appropriate gloves and lab coats are mandatory to prevent skin contact. Accidental ingestion via contaminated hands is a significant risk. | |

| Skin Irritation 2 - H315 | Causes skin irritation.[3][8] | Direct contact can cause dermatitis. The causality lies in the compound's ability to disrupt the lipid bilayer of skin cells, leading to inflammation. Nitrile gloves are a minimum requirement. | |

| Eye Irritation 2 - H319 | Causes serious eye irritation.[8] | The powder is fine and can easily become airborne, posing a significant risk to the eyes. Safety glasses are insufficient; chemical splash goggles are required to form a seal around the eyes. | |

| Specific Target Organ Toxicity (Repeated Exposure) 2 - H373 | May cause damage to organs through prolonged or repeated exposure.[3][8] | This is a significant long-term risk. The specific target organs are not always listed in supplier SDS, but this hazard underscores the importance of minimizing chronic, low-level exposures that may not show immediate effects. Consistent use of engineering controls is paramount. | |

| Hazardous to the Aquatic Environment (Long-term) 2 - H411 | Toxic to aquatic life with long lasting effects.[3][8] | This compound must not enter drains or waterways. All waste, including contaminated consumables (e.g., weigh boats, wipes), is considered hazardous and must be disposed of through certified channels.[3] |

Proactive Risk Management: A Self-Validating Workflow

A robust safety protocol is not a static document but a dynamic workflow. The following process ensures that risks are systematically identified, controlled, and reviewed. This self-validating system builds safety into the experimental design.

Physicochemical Properties for Safe Handling

Understanding the physical properties of a compound is essential for designing safe experiments and anticipating its behavior.

| Property | Value | Significance in Handling |

| Melting Point | 137 - 145 °C[3][4][9] | The high melting point confirms it is a stable solid at room temperature, but care must be taken to avoid creating dust when handling. |

| Boiling Point | ~395.5 °C (Predicted)[2][4] | Decomposition may occur at high temperatures. Avoid excessive heat. |

| Density | ~1.28 g/cm³[4] | This is a relatively dense powder. |

| Physical State | Solid (Crystal/Powder)[3] | As a powder, it has a high surface area and can be easily aerosolized. Handle with care to minimize dust generation. |

| Flash Point | ~193 °C[4] | While not highly flammable, it is combustible. |

Standard Operating Procedures (SOPs)

Protocol for Handling and Weighing

This protocol is designed to mitigate the risks identified in the GHS profile.

-

Preparation :

-

Verify that the chemical fume hood has a valid certification.

-

Don a standard laboratory coat, chemical splash goggles, and nitrile gloves.

-

Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Prepare all necessary equipment (spatulas, weigh boats, containers) within the hood to minimize movement.

-

-

Weighing :

-

Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

-

Use a dedicated spatula to transfer the solid to a tared weigh boat.

-

If any powder spills, gently wipe it with a damp paper towel (do not dry sweep) and place the towel in the designated solid hazardous waste container.

-

Securely close the primary container immediately after dispensing.

-

-

Post-Handling :

-

Clean all equipment that came into contact with the compound.

-

Wipe down the designated work area within the fume hood.

-

Dispose of all contaminated consumables (gloves, bench paper, weigh boats) in a clearly labeled hazardous waste container.

-

Wash hands thoroughly with soap and water after removing PPE.[8]

-

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigeration or storage below 15°C in a dark place.[3] Always follow the storage temperature specified on the container.

-

Disposal : Due to its classification as toxic to aquatic life (H411), this compound and its containers must be disposed of as hazardous waste.[3] Do not allow the product to enter drains.[10] Follow all local, state, and federal environmental regulations.[10]

Emergency Response Protocol

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

If on Skin : Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[3]

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3]

-

General Advice : In all cases, show this safety data sheet to the medical professional in attendance.[10]

Spill and Fire Response

-

Spill Response :

-

Fire-Fighting Measures :

-

Suitable Extinguishing Media : Use water spray, foam, or a dry chemical extinguisher.[10]

-

Unsuitable Media : Do not use a solid water jet, as it may scatter the material.

-

Hazards from Combustion : Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides.

-

References

-

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 - Home Sunshine Pharma. [Link]

-

Safety Data Sheet - AAPPTec. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 90357-51-0 Name ... - XiXisys. [Link]

-

Safety Data Sheet: N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyl-oxiranecarboxamine - Chemos GmbH&Co.KG. [Link]

-

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide - PubChem. [Link]

-

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide - PubChem. [Link]

Sources

- 1. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide epoxide | 90357-51-0 [chemicalbook.com]

- 2. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2 [chemicalbook.com]

- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide | 90357-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS 90357-53-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. SDS of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide, Safety Data Sheets, CAS 90357-53-2 - chemBlink [chemblink.com]

- 6. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | C12H9F3N2O | CID 11149469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide | 90357-53-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide CAS#: 90357-53-2 [m.chemicalbook.com]

- 10. peptide.com [peptide.com]

Hazards and handling precautions for N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

An In-depth Technical Guide to the Safe Handling of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Foreword

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is provided below. It is critical to note that experimental data is limited, and some values are based on structurally similar compounds.

| Property | Value | Source/Rationale |

| Molecular Formula | C12H9F3N2O | Based on chemical structure. |

| Molecular Weight | 269.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | Typical appearance for organic compounds of this nature. |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, methanol) and poorly soluble in water. | General solubility characteristics for similar aromatic amides. |

| Boiling/Melting Point | Not determined. | As a solid, it would be expected to have a relatively high melting point. Thermal decomposition may occur at elevated temperatures. |

Hazard Identification and Analysis

The primary hazards associated with this compound are inferred from its functional groups:

-

Cyano Group (-CN): The presence of a cyano group introduces a significant risk of cyanide toxicity. While the cyano group is covalently bound, it could potentially be released under certain physiological conditions or upon combustion. Cyanide is a potent and rapidly acting poison that inhibits cellular respiration.

-

Trifluoromethylphenyl Group: The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the reactivity and potential toxicity of the molecule. Fluorinated compounds can have unique metabolic pathways and toxicological profiles.

-

Methacrylamide Moiety: Methacrylates and methacrylamides are known to be sensitizers and can cause allergic contact dermatitis. They are also reactive monomers that can undergo polymerization, which can be hazardous if uncontrolled.

-

Aromatic Amide Structure: Aromatic amines and amides can be irritants and may have other systemic toxicological effects.

Based on this analysis, this compound should be treated as a hazardous substance with the following potential routes of exposure and health effects:

-

Acute Toxicity (Oral, Dermal, Inhalation): High concern due to the cyano group.

-

Skin Corrosion/Irritation: Potential for irritation.

-

Serious Eye Damage/Irritation: Potential for irritation.

-

Respiratory or Skin Sensitization: High likelihood due to the methacrylamide group.

Safe Handling and Storage

A multi-layered approach to safety is essential when handling this compound. The following workflow diagram illustrates the key decision points and safety protocols.

Caption: Workflow for Safe Handling of Hazardous Compounds.

Engineering Controls

-

Ventilation: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Containment: For procedures with a higher risk of aerosol generation, a glove box or other form of secondary containment should be considered.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.

| Body Part | PPE Specification | Rationale |

| Hands | Nitrile gloves (double-gloving recommended). Change gloves immediately if contaminated. | Protects against dermal absorption and skin sensitization. Nitrile provides good resistance to a range of chemicals. |

| Eyes | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Body | A lab coat, buttoned completely. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing. |

| Feet | Closed-toe shoes. | Protects against spills. |

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be clearly labeled with appropriate hazard warnings.

Emergency Procedures

Prompt and correct response to an emergency is critical.

Spills

Caption: Spill Response Protocol.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

References

An In-depth Technical Guide to N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide as a Core Precursor in SARM Synthesis

This guide provides a comprehensive technical overview of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide, a critical precursor in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs). It is intended for researchers, chemists, and drug development professionals engaged in the exploration and production of novel therapeutic agents targeting the androgen receptor. We will delve into the synthetic pathways, mechanistic rationale, and analytical validation required for the successful utilization of this key intermediate.

Introduction: The Strategic Importance of a Core Moiety

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic side effects in tissues like the prostate and skin. The therapeutic potential of SARMs extends to conditions such as muscle wasting diseases (sarcopenia, cachexia), osteoporosis, and hypogonadism.

The chemical scaffold of many prominent aryl-propionamide-derived SARMs, including Ostarine (Enobosarm) and Andarine (S-4), is built upon a specific aniline derivative: 4-amino-2-(trifluoromethyl)benzonitrile. The conversion of this starting material into the methacrylamide intermediate, This compound , is a pivotal step. This intermediate "activates" the core structure, preparing it for the subsequent chiral modifications that ultimately define the final SARM's efficacy and selectivity. This guide elucidates the synthesis of this precursor and its subsequent conversion into a representative SARM, Ostarine.

Synthesis of the Precursor: this compound

The synthesis of the methacrylamide precursor is a straightforward yet critical acylation reaction. The primary goal is to attach the methacryloyl group to the amine of 4-amino-2-(trifluoromethyl)benzonitrile. The choice of methacryloyl chloride as the acylating agent is driven by its high reactivity, which ensures an efficient conversion.

Experimental Protocol

Materials:

-

4-amino-2-(trifluoromethyl)benzonitrile

-

Methacryloyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath. This initial cooling is crucial to control the exothermicity of the acylation reaction and prevent potential side reactions.

-

Base Addition: Pyridine (1.2 eq) is added to the solution. Pyridine acts as a base to neutralize the HCl that is generated as a byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline.

-

Acylation: Methacryloyl chloride (1.1 eq) is added dropwise to the cooled solution. The slow addition is a critical control point to manage the reaction rate and temperature.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. A successful reaction is indicated by the consumption of the starting aniline spot and the appearance of a new, less polar product spot.

-

Workup: Upon completion, the reaction mixture is quenched by the addition of a saturated sodium bicarbonate solution. This step neutralizes any remaining acidic species. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield a crude solid. This solid is then purified by recrystallization or column chromatography to afford the final product, this compound, as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the methacrylamide precursor.

From Precursor to SARM: Synthesis of Ostarine (Enobosarm)

The synthesized precursor is now ready for conversion into a specific SARM. The following protocol details the synthesis of Ostarine, which involves a chiral resolution step to isolate the desired (S)-enantiomer, the biologically active form. The key transformation is an epoxidation followed by a nucleophilic ring-opening.

Experimental Protocol

Materials:

-

This compound (precursor)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

(S)-2,2-dimethyl-1,3-dioxolane-4-methanol

-